2-(3,4,5-Trimethoxyphenyl)ethanol

Description

BenchChem offers high-quality 2-(3,4,5-Trimethoxyphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4,5-Trimethoxyphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

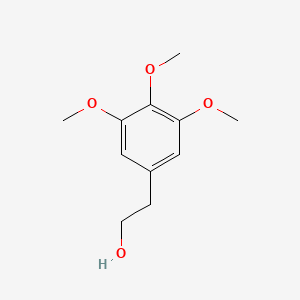

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h6-7,12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHJWVUNNCFNOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442090 | |

| Record name | 2-(3,4,5-trimethoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37785-48-1 | |

| Record name | 2-(3,4,5-trimethoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-(3,4,5-Trimethoxyphenyl)ethanol

An In-depth Technical Guide to the Synthesis of 2-(3,4,5-Trimethoxyphenyl)ethanol

Abstract

This technical guide provides a comprehensive overview of scientifically vetted methodologies for the , a valuable chemical intermediate. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the primary synthetic routes, including the underlying chemical principles, detailed experimental protocols, and critical process considerations. We will explore two robust and widely applicable strategies: the reduction of 3,4,5-trimethoxyphenylacetic acid and its corresponding ester, and an alternative approach utilizing a Grignard reaction. Each method is presented with an emphasis on causality, procedural integrity, and is supported by authoritative references to ensure scientific rigor.

Introduction

2-(3,4,5-Trimethoxyphenyl)ethanol (also known as 3,4,5-trimethoxyphenethyl alcohol) is a key building block in the synthesis of various complex organic molecules and pharmacologically active compounds. Its structure, featuring a substituted phenyl ring, makes it a precursor of interest in medicinal chemistry, notably in the synthesis of alkaloids like mescaline.[1] The strategic importance of this compound necessitates reliable and scalable synthetic procedures. This guide moves beyond a simple recitation of steps to provide a nuanced analysis of the most effective synthetic pathways, empowering researchers to select and execute the optimal method for their specific laboratory or developmental context.

Chapter 1: Synthesis via Reduction of Carboxylic Acid Derivatives

The most direct and frequently employed strategy for synthesizing 2-(3,4,5-Trimethoxyphenyl)ethanol involves the reduction of a carbonyl group at the benzylic position. This can be achieved either by the direct reduction of 3,4,5-trimethoxyphenylacetic acid or via a two-step process involving the reduction of its methyl ester. This approach is favored for its high yields and predictable outcomes.

Strategic Overview & Precursor Synthesis

The common precursor for these methods is 3,4,5-trimethoxyphenylacetic acid. While commercially available, its synthesis from the more accessible 3,4,5-trimethoxybenzaldehyde is an important preliminary step for many laboratories. Several methods exist for this conversion, including a cyanohydrin route or a Wittig reaction followed by oxidation.[2] For the purpose of this guide, we will assume the availability of the carboxylic acid precursor.

Figure 1: Overview of the reduction-based synthetic routes.

Method A: Direct Reduction of 3,4,5-Trimethoxyphenylacetic Acid

Causality and Reagent Selection: The direct reduction of a carboxylic acid to a primary alcohol requires a powerful reducing agent capable of overcoming the resonance stability of the carboxylate anion intermediate. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. Unlike sodium borohydride (NaBH₄), which is not potent enough to reduce carboxylic acids, LiAlH₄ readily delivers hydride ions to the carbonyl carbon. The reaction proceeds through a tetra-alkoxyaluminate intermediate which, upon acidic or basic workup, liberates the desired alcohol.

Trustworthiness and Safety: This protocol is highly reliable; however, it necessitates stringent safety protocols. LiAlH₄ reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Reagent Suspension: In the flask, suspend lithium aluminum hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve 3,4,5-trimethoxyphenylacetic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching (Fieser method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely neutralizing the excess hydride and precipitating aluminum salts.

-

Work-up: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate of aluminum salts and wash it thoroughly with THF or ethyl acetate.

-

Purification: Combine the filtrate and washes, and evaporate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield 2-(3,4,5-Trimethoxyphenyl)ethanol.

Method B: Reduction of Methyl 2-(3,4,5-trimethoxyphenyl)acetate

Rationale: This two-step approach is often preferred in scenarios where milder reaction conditions are desired or if the starting material contains functional groups sensitive to the harsh conditions of direct acid reduction. Esters are more readily reduced than carboxylic acids, and the reaction with LiAlH₄ is typically faster and can be performed at lower temperatures.[3]

Protocol 1: Fischer Esterification

-

Dissolve 3,4,5-trimethoxyphenylacetic acid (1.0 eq.) in excess methanol.

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the solution, remove the excess methanol under reduced pressure, and neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the methyl ester with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield the crude ester, which can be used directly in the next step.

Protocol 2: Ester Reduction This protocol follows the same principles as Method A, but with adjusted stoichiometry and conditions.

-

Apparatus and Setup: Use the same inert atmosphere setup as described in Method A.

-

Reagent Suspension: Suspend LiAlH₄ (0.5 eq.) in anhydrous THF and cool to 0 °C.

-

Substrate Addition: Add a solution of methyl 2-(3,4,5-trimethoxyphenyl)acetate (1.0 eq.) in anhydrous THF dropwise.[3]

-

Reaction: The reaction is often rapid. Stir at 0 °C for approximately 10-30 minutes and monitor by TLC for the disappearance of the starting material.[3]

-

Quenching and Work-up: Follow the identical quenching and work-up procedure as outlined in Method A.

-

Purification: Purify the resulting alcohol via column chromatography or recrystallization.

Chapter 2: Alternative Synthesis via Grignard Reaction

An alternative retrosynthetic disconnection points to a Grignard-based approach. This method involves the formation of a carbon-carbon bond by reacting an organomagnesium halide with an electrophile, offering a different strategic pathway to the target molecule.

Figure 2: Workflow for the Grignard synthesis pathway.

Causality and Mechanism: This synthesis hinges on the nucleophilic character of the Grignard reagent. 3,4,5-Trimethoxybenzyl chloride is first converted into the corresponding Grignard reagent by reacting with magnesium metal.[4][5] This organometallic species then acts as a potent nucleophile, attacking one of the carbon atoms of ethylene oxide. The epoxide's strained three-membered ring readily opens, forming a new carbon-carbon bond and an alkoxide intermediate. A subsequent acidic work-up protonates the alkoxide to yield the final primary alcohol, having successfully extended the carbon chain by two atoms.

Experimental Protocol:

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.1 eq.) in a flame-dried, three-necked flask under a nitrogen atmosphere.

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of 3,4,5-trimethoxybenzyl chloride (1.0 eq.) in anhydrous THF dropwise. The reaction is exothermic and may require cooling to maintain a gentle reflux.[4]

-

After the addition, stir the mixture until most of the magnesium has been consumed.

-

-

Reaction with Ethylene Oxide:

-

Cool the freshly prepared Grignard solution to 0 °C.

-

Bubble gaseous ethylene oxide through the solution or add a pre-cooled solution of ethylene oxide in THF. This step is hazardous and must be performed in a well-ventilated fume hood.

-

Stir the reaction at low temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Chapter 3: Purification and Characterization

Independent of the synthetic route chosen, the final product requires rigorous purification and characterization to confirm its identity and purity.

Purification:

-

Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexanes is typically effective for removing non-polar impurities and unreacted starting materials.

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., toluene/hexanes) can yield highly pure material.

Characterization Data: The identity and purity of the synthesized 2-(3,4,5-Trimethoxyphenyl)ethanol should be confirmed by standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₄ | [1] |

| Molecular Weight | 212.24 g/mol | [1] |

| Appearance | Solid | - |

| Melting Point | ~100 °C | [3] |

| Boiling Point | 179-180 °C @ 11 Torr | [3] |

| ¹H NMR | Consistent with structure | - |

| ¹³C NMR | Consistent with structure | - |

| Purity (Typical) | >95% | [1] |

Conclusion

This guide has detailed two primary, reliable pathways for the . The reduction of 3,4,5-trimethoxyphenylacetic acid or its methyl ester using lithium aluminum hydride stands as the most direct and high-yielding method. The alternative Grignard synthesis provides a valuable orthogonal strategy, demonstrating the flexibility of organometallic chemistry in carbon-carbon bond formation. The choice between these methods will depend on the availability of starting materials, scale of the reaction, and the specific safety infrastructure of the laboratory. By understanding the chemical principles and adhering to the detailed protocols herein, researchers can confidently and efficiently produce this important chemical intermediate.

References

-

El-Gamal, M. H., Al-Said, M. S., Al-Dosari, M. S., & Abdel-Maksoud, M. S. (2018). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 23(10), 2507. [Link]

-

LookChem. (n.d.). 2-(3,4,5-Trimethoxyphenyl)ethanol. Retrieved from [Link]

-

Lefebvre, Y. (1967). Reaction of Grignard reagents with β-dicarbonyl compounds. II. Synthesis of β-hydroxyketones from 2,4-pentanedione. Canadian Journal of Chemistry, 45(15), 1761-1766. [Link]

- Kraszewski, A., & Staliński, K. (2010). Process for the preparation of grignard compounds. (WO2010117285A2).

- Li, J., et al. (2017). Preparation method of 3, 4, 5-trimethoxyphenylacetic acid. (CN107445823B).

-

PrepChem. (n.d.). Synthesis of i) 3,4,5-Trimethoxybenzyl chloride. Retrieved from [Link]

-

Dalton Research Molecules. (n.d.). 2-(3,4,5-Trimethoxyphenyl)ethanol | CAS 37785-48-1. Retrieved from [Link]

-

PubChem. (n.d.). 3,4,5-Trimethoxyphenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-(3,4,5-Trimethoxyphenyl)ethanol

Introduction: Unveiling a Versatile Building Block

In the landscape of modern drug discovery and organic synthesis, the precise understanding of a molecule's physicochemical properties is paramount. It is this foundational knowledge that dictates a compound's behavior, from its reaction kinetics in a flask to its pharmacokinetic profile in a biological system. This guide provides an in-depth technical exploration of 2-(3,4,5-Trimethoxyphenyl)ethanol (CAS No: 37785-48-1), a key intermediate and structural motif in medicinal chemistry.

Possessing a substituted trimethoxyphenyl ring, this compound is a precursor and analogue to a variety of biologically active molecules, including the naturally occurring psychedelic mescaline and numerous synthetic analogues with potential therapeutic applications. Its derivatives have been investigated for their anticancer, antifungal, and antibacterial properties.[1] For instance, molecules bearing the 3,4,5-trimethoxyphenyl moiety have been designed as tubulin polymerization inhibitors, a validated target for cancer chemotherapy. The utility of 2-(3,4,5-Trimethoxyphenyl)ethanol as a synthetic building block underscores the critical need for a comprehensive characterization of its core physicochemical attributes. This guide is intended for researchers, scientists, and drug development professionals, offering both established data and the experimental rationale for its determination.

Core Physicochemical Characteristics

The fundamental properties of a molecule govern its solubility, permeability, and ultimately, its bioavailability. The following table summarizes the key physicochemical data for 2-(3,4,5-Trimethoxyphenyl)ethanol.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆O₄ | [2] |

| Molecular Weight | 212.24 g/mol | [2] |

| Melting Point | 100 °C | [2][3] |

| Boiling Point | 179-180 °C at 11 Torr | [2][3] |

| Density | 1.106 ± 0.06 g/cm³ (Predicted) | [2][3] |

| Water Solubility | 13 g/L (Slightly soluble) at 25 °C | [4] |

| pKa | 14.72 ± 0.10 (Predicted) | [3][4] |

| LogP (Octanol-Water Partition Coefficient) | 1.247 (Predicted) | [3] |

These parameters collectively suggest a moderately lipophilic, solid compound with low aqueous solubility, characteristics that have significant implications for its handling, formulation, and biological absorption.

Experimental Determination of Physicochemical Properties

To ensure scientific rigor, the properties listed above are determined through standardized, validated experimental protocols. The following sections detail the methodologies for key parameters, providing the causality behind the experimental design.

Melting Point Determination: The Capillary Method

The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting range (typically 0.5-1.0°C) is indicative of high purity, whereas impurities will depress and broaden the melting range.

-

Sample Preparation: A small amount of dry, powdered 2-(3,4,5-Trimethoxyphenyl)ethanol is packed into a glass capillary tube, sealed at one end, to a height of 1-2 mm.[5]

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, which consists of a heated metal block and a viewing lens.[6]

-

Heating and Observation: The sample is heated rapidly to a temperature approximately 15°C below the expected melting point (100°C).[4] The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[6]

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a transparent liquid. The melting range is reported as T1-T2.[6]

The slow heating rate near the melting point is critical to ensure that the temperature of the heating block and the sample are in equilibrium, providing an accurate reading. Repeating the measurement with a fresh sample validates the initial finding. A narrow range confirms the sample's purity.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility: The Flask Method (OECD 105)

Solubility is a critical determinant of a drug's absorption and distribution. The OECD Test Guideline 105 provides a standardized "flask method" for substances with solubility above 10⁻² g/L.[7][8]

-

Equilibration: An excess amount of 2-(3,4,5-Trimethoxyphenyl)ethanol is added to a known volume of deionized water in a flask.

-

Stirring: The mixture is agitated (e.g., by stirring or shaking) at a constant, controlled temperature (e.g., 25°C) until equilibrium is reached. A preliminary test can determine the necessary time, which is typically 24 to 48 hours.[7][8]

-

Phase Separation: The suspension is allowed to settle, followed by centrifugation or filtration to separate the undissolved solid from the saturated aqueous solution.

-

Concentration Analysis: The concentration of the compound in the clear, saturated aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: The determination is performed at least in duplicate to ensure the reliability of the results.

Reaching a true equilibrium between the solid and dissolved states is the cornerstone of this method. Visual confirmation of excess solid and consistent concentration measurements over time (e.g., at 24 and 48 hours) validates that equilibrium has been achieved.

Lipophilicity Determination: LogP by Shake-Flask Method

The n-octanol/water partition coefficient (LogP) is the industry standard for measuring a drug's lipophilicity, which influences its ability to cross cell membranes. The shake-flask method is considered the "gold standard" for its determination.[2][9]

-

Phase Saturation: n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions) are mutually saturated by shaking them together for 24 hours, followed by separation.[2]

-

Partitioning: A known amount of 2-(3,4,5-Trimethoxyphenyl)ethanol is dissolved in the saturated n-octanol. This solution is then mixed with a known volume of the saturated aqueous buffer in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.[9]

-

Phase Separation: The mixture is allowed to stand until the two phases are clearly separated. Centrifugation may be required to break up any emulsions.

-

Concentration Analysis: The concentration of the compound in both the n-octanol and aqueous phases is determined by a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

The pre-saturation of the solvents is crucial to prevent volume changes during the partitioning experiment. The analysis of both phases provides a mass balance, validating the accuracy of the measurement. The experiment is typically performed in triplicate to ensure reproducibility.[10]

Caption: Workflow for LogP Determination.

Spectral Analysis and Structural Elucidation

Spectroscopic techniques provide an unambiguous confirmation of the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The spectrum of 2-(3,4,5-Trimethoxyphenyl)ethanol is expected to show the following key absorptions:

-

O-H Stretch: A strong, broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening due to intermolecular hydrogen bonding.

-

C-H Stretch (Aromatic and Aliphatic): Absorptions just above 3000 cm⁻¹ correspond to the C-H stretching of the aromatic ring, while those just below 3000 cm⁻¹ are from the aliphatic ethyl chain.

-

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.

-

C-O Stretch: A strong absorption in the 1260-1050 cm⁻¹ region corresponds to the C-O stretching vibrations of the alcohol and the methoxy ether groups.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment:

-

Aromatic Protons: A singlet around 6.4-6.6 ppm, integrating to 2H, for the two equivalent protons on the trimethoxyphenyl ring.

-

Methoxy Protons: Two singlets would be expected for the methoxy groups. One integrating to 6H for the two equivalent methoxy groups at positions 3 and 5, and another integrating to 3H for the methoxy group at position 4. These would likely appear around 3.8 ppm.

-

Ethyl Protons (-CH₂CH₂OH): A triplet around 2.8 ppm for the two protons adjacent to the aromatic ring (-Ar-CH₂-), and a triplet around 3.8-3.9 ppm for the two protons adjacent to the hydroxyl group (-CH₂-OH). The splitting pattern arises from coupling with the adjacent CH₂ group.

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift can vary (typically 1-5 ppm) depending on concentration and solvent, due to hydrogen bonding and chemical exchange.[12]

-

-

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments:

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with those bonded to oxygen (the methoxy groups and the ethyl group) appearing further downfield (higher ppm).

-

Methoxy Carbons: Signals for the methoxy carbons would appear around 56-61 ppm.

-

Ethyl Carbons: The carbon adjacent to the aromatic ring (-Ar-CH₂-) would appear around 39 ppm, while the carbon bearing the hydroxyl group (-CH₂-OH) would be deshielded and appear further downfield, around 63 ppm.[12]

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, aiding in structural confirmation. Under electron ionization (EI), 2-(3,4,5-Trimethoxyphenyl)ethanol is expected to exhibit:

-

Molecular Ion (M⁺): A peak at m/z = 212, corresponding to the molecular weight of the compound.[2]

-

Key Fragmentation: A prominent fragmentation pathway for alcohols is alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom. For this molecule, the major fragmentation would likely involve the cleavage between the two carbons of the ethyl chain, leading to the formation of a stable, resonance-delocalized benzylic cation at m/z = 181 (the 3,4,5-trimethoxybenzyl cation). This is often the base peak in the spectrum. Another common fragmentation for alcohols is the loss of water (M-18), which would result in a peak at m/z = 194.

Caption: Predicted Mass Spectrometry Fragmentation.

Conclusion

2-(3,4,5-Trimethoxyphenyl)ethanol is a compound of significant interest due to its role as a versatile synthetic intermediate for pharmacologically active molecules. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its effective application in research and development. The presented data, grounded in established experimental protocols, provides a reliable foundation for predicting the behavior of this molecule in both chemical and biological contexts. This comprehensive characterization empowers researchers to optimize reaction conditions, design effective delivery systems, and ultimately accelerate the journey from molecular concept to therapeutic reality.

References

-

LookChem. (n.d.). 2-(3,4,5-Trimethoxyphenyl)ethanol. Retrieved from [Link]

-

ChemBK. (n.d.). 2-(3,4,5-TRIMETHOXYPHENYL)ETHANOL - Physico-chemical Properties. Retrieved from [Link]

-

University of Toronto. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

Al-Masum, M. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

-

PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

chemconnections.org. (n.d.). Boiling Point Determination. Retrieved from [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(3,4,5-Trimethoxyphenyl)ethanol. Retrieved from [Link]

-

JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: alcohols. Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Alcohols | OpenOChem Learn [learn.openochem.org]

- 12. chem.libretexts.org [chem.libretexts.org]

2-(3,4,5-Trimethoxyphenyl)ethanol CAS number 37785-48-1

An In-depth Technical Guide to 2-(3,4,5-Trimethoxyphenyl)ethanol (CAS: 37785-48-1)

Section 1: Core Introduction and Strategic Importance

2-(3,4,5-Trimethoxyphenyl)ethanol is a phenethyl alcohol derivative distinguished by a trisubstituted aromatic ring. This specific 3,4,5-trimethoxy substitution pattern is a well-recognized pharmacophore, appearing in a range of natural products and synthetic molecules with significant biological activities, including the psychedelic mescaline and the potent tubulin-binding anticancer agent combretastatin A-4.[1] Consequently, 2-(3,4,5-trimethoxyphenyl)ethanol is not merely a simple alcohol; it is a strategic building block and a key intermediate for researchers in medicinal chemistry and drug development.[2] Its value lies in its utility for introducing the bioactive trimethoxyphenyl moiety into more complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, characterization, known biological relevance, and handling, intended for professionals engaged in chemical research and development.

Section 2: Physicochemical and Structural Properties

A precise understanding of a compound's physical properties is foundational for its application in synthesis and formulation. The key characteristics of 2-(3,4,5-Trimethoxyphenyl)ethanol are summarized below.

| Property | Value | Source(s) |

| CAS Number | 37785-48-1 | [3][4][5][6] |

| Molecular Formula | C₁₁H₁₆O₄ | [2][5] |

| Molecular Weight | 212.24 g/mol | [2][5] |

| Melting Point | 100 °C | [3][7] |

| Boiling Point | 179-180 °C (at 11 Torr) | [3][7] |

| Density | ~1.106 g/cm³ | [3][8] |

| Appearance | Beige crystalline solid | [9] |

| Storage | Sealed in a dry environment at room temperature. | [3][7][10] |

Section 3: Synthesis and Purification

The most direct and common synthetic route to 2-(3,4,5-trimethoxyphenyl)ethanol involves the reduction of the corresponding carboxylic acid, 3,4,5-trimethoxyphenylacetic acid (CAS: 951-82-6), or its ester derivatives.[7] The choice of reducing agent is a critical experimental parameter.

Causality in Reagent Selection:

-

Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent capable of reducing carboxylic acids, esters, and amides.[11] Its high reactivity necessitates careful handling under anhydrous conditions, typically in aprotic ethereal solvents like tetrahydrofuran (THF) or diethyl ether. It is often the reagent of choice for a complete and rapid reduction on a laboratory scale.

-

Borane (BH₃) Complexes: Reagents like BH₃·THF or BH₃·SMe₂ are more selective than LiAlH₄.[11] They efficiently reduce carboxylic acids while often leaving other functional groups, such as esters, intact. This selectivity can be crucial in the context of more complex molecular scaffolds.[11]

Diagram: General Synthesis Workflow

Caption: Workflow for the reduction of a carboxylic acid to the target alcohol.

Experimental Protocol: Reduction with LiAlH₄

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale. All operations must be conducted in a fume hood with appropriate personal protective equipment (PPE).

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,4,5-trimethoxyphenylacetic acid (1.0 eq).

-

Dissolution: Add anhydrous tetrahydrofuran (THF) via cannula to dissolve the starting material completely.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Reagent Addition: Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF (typically ~1.5-2.0 eq) to the stirred reaction mixture via the dropping funnel over 30-60 minutes. Causality: Slow addition is critical to control the exothermic reaction and prevent dangerous temperature spikes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully cool the mixture back to 0 °C and quench the excess LiAlH₄ by the sequential, dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is designed to produce a granular, easily filterable aluminum salt precipitate.

-

Filtration & Extraction: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the filtrate and washes, and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Section 4: Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

Diagram: Analytical Confirmation Workflow

Caption: A multi-technique approach for structural and purity verification.

Expected Spectroscopic Signatures

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[12] Tetramethylsilane (TMS) is used as an internal standard (0.0 ppm).[12][13]

-

D₂O Shake: The position of the -OH proton can be confirmed by adding a drop of deuterium oxide (D₂O) to the NMR tube, shaking, and re-acquiring the spectrum. The -OH peak will disappear due to proton-deuterium exchange.[12][14]

-

| Protons | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Ar-H | ~6.4 - 6.6 | Singlet (s) | 2H | The two aromatic protons are chemically equivalent due to symmetry. |

| -O-CH ₃ | ~3.8 - 3.9 | Singlet (s) | 9H | Three equivalent methoxy groups (one at C4, two at C3/C5). |

| Ar-CH ₂- | ~2.8 - 2.9 | Triplet (t) | 2H | Adjacent to the aromatic ring and split by the -CH₂OH group. |

| -CH ₂-OH | ~3.8 - 3.9 | Triplet (t) | 2H | Adjacent to the hydroxyl group, deshielded by oxygen, and split by the Ar-CH₂- group.[14] |

| -OH | Variable (e.g., ~1.5 - 2.5) | Broad Singlet (br s) | 1H | Position is concentration and solvent dependent; often exchanges rapidly, removing splitting.[14] |

-

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of key functional groups.

-

O-H Stretch: A strong and characteristically broad absorption is expected in the range of 3200-3500 cm⁻¹.[14] The broadness is due to intermolecular hydrogen bonding.

-

C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹.

-

C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹.

-

C-O Stretch: A strong absorption in the 1050-1250 cm⁻¹ region.

-

Section 5: Biological Activity and Applications in Drug Development

The utility of 2-(3,4,5-trimethoxyphenyl)ethanol extends beyond its basic chemical identity, serving as a valuable precursor and exhibiting intrinsic biological activities.

-

Antimicrobial Properties: In vitro studies have demonstrated that the compound possesses both antifungal activity against Candida strains and antibacterial activity against Escherichia coli and Staphylococcus aureus.[2]

-

Metabolic Intermediate: It has been described as an intermediate metabolite of mescaline and a substrate for microsomal aldehyde oxygenase in mouse liver.[1] There are also reports of it acting as an acetoacetate receptor involved in the conversion to acetoacetyl CoA during fatty acid synthesis.[2]

-

Core Synthetic Building Block: Its primary value in drug development is as a key synthetic intermediate.[6] The 3,4,5-trimethoxyphenyl unit is a privileged scaffold in medicinal chemistry, crucial for the activity of numerous compounds. This molecule provides a straightforward way to incorporate this unit with a two-carbon linker, suitable for further chemical elaboration.

-

Mescaline Synthesis: It has been used in the synthesis of the psychoactive phenethylamine, mescaline.[2]

-

Anticancer Research: The trimethoxyphenyl motif is central to the mechanism of action of combretastatins, which inhibit tubulin polymerization.[1] Analogs and derivatives based on this core structure are a subject of ongoing anticancer research.[15][16]

-

Diagram: Role in Research and Development

Caption: Applications of 2-(3,4,5-Trimethoxyphenyl)ethanol.

Section 6: Safety, Handling, and Storage

While comprehensive toxicological data for this specific compound is not thoroughly established, adherence to standard good laboratory practices for handling chemical reagents is mandatory.[17]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[18] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing.[18] Wash hands thoroughly after handling. Avoid dust formation.[18]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[3][18]

-

Fire Safety: The compound is combustible. In case of fire, use standard extinguishing media. Hazardous combustion products may include carbon monoxide and carbon dioxide.[19]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

References

- 2-(3,4,5-TRIMETHOXYPHENYL)ETHANOL CAS#: 37785-48-1. Google Cloud.

- 2-(3,4,5-Trimethoxyphenyl)ethanol | CAS#:37785-48-1. Chemsrc.

- 2-(3,4,5-TRIMETHOXYPHENYL)ETHANOL 37785-48-1 wiki. Guidechem.

- 2-(3,4,5-Trimethoxyphenyl)ethanol. CymitQuimica.

- 2-(3,4,5-Trimethoxyphenyl)ethanol | 37785-48-1. Biosynth.

- 2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol | C11H17NO4. PubChem.

- Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.

- 3,4,5-Trimethoxyphenethyl alcohol | C11H16O4. PubChem.

- 2-(3,4,5-Trimethoxyphenyl)ethanol | CAS 37785-48-1. Dalton Research Molecules.

- III Analytical Methods. Source not specified.

- SAFETY D

- SAFETY D

- SAFETY D

- 2-(3,4,5-Trimethoxyphenyl)ethanol. Labsolu.

- 2-(3,4,5-Trimethoxyphenyl)ethanol. LookChem.

- 1-(2,4,6-trimethoxyphenyl)ethanol properties. Sigma-Aldrich.

- 3,4,5-Trimethoxyphenylacetic acid 97 951-82-6. Sigma-Aldrich.

- 3,4,5-Trimethoxyphenylacetic acid | C11H14O5. PubChem.

- Safety Data Sheet: C.I. Solvent Violet 13. Koch Color.

- Acid to Alcohol - Common Conditions. Organic Chemistry Portal.

- SAFETY D

- 3,4,5-trimethoxyphenyl acetic acid, 951-82-6. The Good Scents Company.

- CN107445823B - Preparation method of 3, 4, 5-trimethoxyphenylacetic acid.

- 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry.

- 1-(3,4,5-Trimethoxyphenyl)ethanol | C11H16O4. PubChem.

- Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors.

- CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol.

- ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol. Doc Brown's Chemistry.

- Applications of Ethanol in Various Industries Fuel Pharmaceuticals and Beyond. LinkedIn.

Sources

- 1. 3,4,5-trimethoxyphenyl acetic acid, 951-82-6 [thegoodscentscompany.com]

- 2. 2-(3,4,5-Trimethoxyphenyl)ethanol | CymitQuimica [cymitquimica.com]

- 3. 2-(3,4,5-TRIMETHOXYPHENYL)ETHANOL CAS#: 37785-48-1 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. 3,4,5-Trimethoxyphenethyl alcohol | C11H16O4 | CID 10584643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(3,4,5-Trimethoxyphenyl)ethanol | CAS 37785-48-1 [daltonresearchmolecules.com]

- 7. lookchem.com [lookchem.com]

- 8. 2-(3,4,5-Trimethoxyphenyl)ethanol | CAS#:37785-48-1 | Chemsrc [chemsrc.com]

- 9. 3,4,5-Trimethoxyphenylacetic acid | C11H14O5 | CID 70372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. labsolu.ca [labsolu.ca]

- 11. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 12. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. gloganbart.github.io [gloganbart.github.io]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Biological Activity of 2-(3,4,5-Trimethoxyphenyl)ethanol

Abstract

2-(3,4,5-Trimethoxyphenyl)ethanol is a phenolic compound characterized by a benzene ring substituted with three methoxy groups and an ethanol side chain. The trimethoxyphenyl (TMP) moiety is a key pharmacophore found in numerous natural and synthetic compounds with potent biological activities, including anticancer agents like colchicine and podophyllotoxin.[1][2] This structural feature suggests that 2-(3,4,5-Trimethoxyphenyl)ethanol may possess significant, yet largely unexplored, therapeutic potential. This technical guide synthesizes the theoretical basis for its presumed biological activities, drawing upon the established pharmacology of structurally related molecules. We provide a comprehensive overview of its putative antioxidant, anti-inflammatory, and neuroprotective properties. Furthermore, this guide presents detailed, field-proven experimental protocols for the in-vitro validation of these activities, designed to provide a robust framework for researchers and drug development professionals.

Introduction: The Scientific Rationale

The 3,4,5-trimethoxyphenyl (TMP) group is a privileged scaffold in medicinal chemistry. Its presence in potent tubulin polymerization inhibitors has driven extensive research into TMP-containing molecules for oncology.[2][3] However, the biological activities of simpler TMP-containing structures remain underexplored. 2-(3,4,5-Trimethoxyphenyl)ethanol, a relatively simple molecule, presents an intriguing case. Its phenolic nature, combined with the electron-donating methoxy groups, strongly suggests a propensity for antioxidant activity. Moreover, many phenolic compounds are known to modulate inflammatory pathways. This guide will explore the scientific foundation for these potential activities and provide the necessary tools for their empirical investigation.

Putative Antioxidant Activity: A Mechanistic Perspective

The primary hypothesis for the antioxidant activity of 2-(3,4,5-Trimethoxyphenyl)ethanol is its ability to act as a radical scavenger. The methoxy groups on the phenyl ring increase the electron density of the aromatic system, facilitating the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals. This process is fundamental to mitigating oxidative stress, a key pathological factor in numerous diseases.

Proposed Mechanism of Action: Radical Scavenging

The antioxidant mechanism is predicated on the stabilization of the resulting phenoxy radical through resonance, a process enhanced by the methoxy substituents. This ability to quench reactive oxygen species (ROS) is a cornerstone of cytoprotection.

Caption: Hypothesized inhibition of the NF-κB pathway.

Experimental Validation: LPS-Induced Inflammation in Macrophages

The murine macrophage cell line RAW 264.7 is a well-established model for studying inflammation.

-

Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of 2-(3,4,5-Trimethoxyphenyl)ethanol (e.g., 1, 5, 10, 25 µM) for 1 hour.

-

Inflammatory Stimulus: Add LPS (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate for 24 hours.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO levels.

-

-

Cytokine Measurement (ELISA): The levels of TNF-α and IL-6 in the culture supernatant can be quantified using commercially available ELISA kits, following the manufacturer's instructions.

-

Cell Viability (MTT Assay): To ensure that the observed effects are not due to cytotoxicity, perform an MTT assay on a parallel plate.

Illustrative Data Presentation

| Treatment | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | Cell Viability (%) |

| Control | 5.2 | 8.1 | 100 |

| LPS (1 µg/mL) | 100 | 100 | 98.5 |

| LPS + Compound (5 µM) | Hypothetical 75.4 | Hypothetical 80.2 | 99.1 |

| LPS + Compound (10 µM) | Hypothetical 52.1 | Hypothetical 58.7 | 97.6 |

| LPS + Compound (25 µM) | Hypothetical 28.9 | Hypothetical 35.4 | 96.3 |

Note: Data are illustrative and represent potential outcomes for an active compound.

Putative Neuroprotective Activity

Neuroinflammation and oxidative stress are key drivers of neurodegenerative diseases. [4]Compounds with both antioxidant and anti-inflammatory properties are therefore promising candidates for neuroprotection. We hypothesize that 2-(3,4,5-Trimethoxyphenyl)ethanol could protect neuronal cells from damage induced by such stressors.

Proposed Mechanism of Action: Attenuation of Oxidative Stress in Neuronal Cells

Glutamate-induced toxicity in neuronal cell lines like HT22 is a classic model of oxidative stress-mediated cell death. High concentrations of glutamate inhibit the cystine/glutamate antiporter, leading to depletion of intracellular glutathione (GSH) and a subsequent increase in ROS, culminating in apoptosis. The antioxidant properties of 2-(3,4,5-Trimethoxyphenyl)ethanol could counteract this ROS accumulation and preserve cell viability. [4]

Experimental Validation: Neuroprotection in an In-Vitro Model of Oxidative Stress

-

Cell Culture: Culture HT22 hippocampal neuronal cells in DMEM with 10% FBS. Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Treatment: Pre-treat the cells with different concentrations of 2-(3,4,5-Trimethoxyphenyl)ethanol for 1 hour.

-

Induction of Oxidative Stress: Add glutamate (5 mM) to induce oxidative cell death.

-

Incubation: Incubate for 24 hours.

-

Assessment of Cell Viability (MTT Assay):

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

ROS Measurement (DCFH-DA Assay): On a parallel plate, after treatment, incubate the cells with 10 µM DCFH-DA for 30 minutes. Measure the fluorescence (excitation 485 nm, emission 535 nm) to quantify intracellular ROS levels.

Caption: Experimental workflow for the neuroprotection assay.

Illustrative Data Presentation

| Treatment | Cell Viability (% of Control) | Intracellular ROS (% of Glutamate Control) |

| Control | 100 | 12.5 |

| Glutamate (5 mM) | 48.2 | 100 |

| Glutamate + Compound (10 µM) | Hypothetical 65.7 | Hypothetical 72.1 |

| Glutamate + Compound (25 µM) | Hypothetical 88.4 | Hypothetical 45.9 |

Note: Data are illustrative and represent potential outcomes for an active compound.

Discussion and Future Directions

This guide has outlined the significant, albeit putative, biological activities of 2-(3,4,5-Trimethoxyphenyl)ethanol based on its chemical structure and the known pharmacology of related compounds. The trimethoxyphenyl moiety is a potent pharmacophore, and its presence in this simple ethanol derivative warrants a thorough investigation. The provided experimental protocols offer a clear and robust path for elucidating its antioxidant, anti-inflammatory, and neuroprotective potential.

Future research should focus on validating these in-vitro findings and expanding the investigation to include:

-

Mechanism of Action Studies: If anti-inflammatory activity is confirmed, Western blot analysis of key proteins in the NF-κB and MAPK signaling pathways would be a critical next step.

-

In-Vivo Studies: Promising in-vitro results should be followed by studies in animal models of inflammation, oxidative stress, and neurodegeneration to assess efficacy and safety.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs could identify compounds with enhanced potency and more favorable pharmacological profiles.

The exploration of 2-(3,4,5-Trimethoxyphenyl)ethanol and its derivatives could lead to the development of novel therapeutic agents for a range of disorders underpinned by inflammation and oxidative stress.

References

-

Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

-

Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site. (2018, May 10). PubMed. Retrieved January 21, 2026, from [Link]

-

Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (2022, March 24). PubMed. Retrieved January 21, 2026, from [Link]

-

Neuroprotective Effects of Ethanol Extract of Polyscias fruticosa (EEPF) against Glutamate-Mediated Neuronal Toxicity in HT22 Cells. (2023, February 16). MDPI. Retrieved January 21, 2026, from [Link]

-

Ultrasound-Assisted Extraction of Total Phenolic Compounds and Antioxidant Activity in Mushrooms. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

Sources

- 1. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-(3,4,5-Trimethoxyphenyl)ethanol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(3,4,5-trimethoxyphenyl)ethanol, a pivotal building block in medicinal chemistry. We will delve into its fundamental properties, a robust and reproducible synthesis protocol, detailed spectroscopic characterization, and its significant role in the development of potent therapeutic agents.

Core Molecular and Physicochemical Properties

2-(3,4,5-Trimethoxyphenyl)ethanol is a phenylethanoid, a class of organic compounds characterized by a phenyl ring attached to a hydroxyethyl group. The presence of three methoxy groups on the phenyl ring significantly influences its chemical reactivity and biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₄ | |

| Molecular Weight | 212.24 g/mol | |

| IUPAC Name | 2-(3,4,5-trimethoxyphenyl)ethanol | |

| CAS Number | 37785-48-1 |

Synthesis of 2-(3,4,5-Trimethoxyphenyl)ethanol

A reliable and high-yielding method for the synthesis of 2-(3,4,5-trimethoxyphenyl)ethanol is the reduction of 3,4,5-trimethoxyphenylacetic acid. This transformation is efficiently achieved using a powerful reducing agent, Lithium Aluminium Hydride (LiAlH₄).

Expertise & Experience in Reagent Selection: While other reducing agents exist, LiAlH₄ is particularly well-suited for the reduction of carboxylic acids to primary alcohols. Weaker reagents like sodium borohydride (NaBH₄) are generally ineffective for this purpose[1]. The high reactivity of LiAlH₄ necessitates the use of anhydrous conditions to prevent its violent reaction with water.

Trustworthiness through a Self-Validating Protocol: The following protocol includes steps for both the reaction and the subsequent workup, which is critical for safely quenching the reactive LiAlH₄ and isolating the final product.

Experimental Protocol: Reduction of 3,4,5-Trimethoxyphenylacetic Acid

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Reaction: A solution of 3,4,5-trimethoxyphenylacetic acid (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C (ice bath). After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure the reaction goes to completion.

-

Workup and Quenching: The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the sequential and dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally, more water. This procedure, known as the Fieser workup, is crucial for the safe decomposition of the aluminum salts into a granular precipitate that is easily filtered.

-

Isolation and Purification: The resulting precipitate is removed by filtration, and the filter cake is washed with additional ether or THF. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-(3,4,5-trimethoxyphenyl)ethanol. Further purification can be achieved by column chromatography on silica gel if necessary.

Caption: Synthetic workflow for 2-(3,4,5-Trimethoxyphenyl)ethanol.

Spectroscopic Characterization

The structural integrity of the synthesized 2-(3,4,5-trimethoxyphenyl)ethanol must be confirmed through spectroscopic analysis. Below are the expected characteristic signals in ¹H NMR, ¹³C NMR, and IR spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.4-6.5 | Singlet (s) | 2H | Aromatic protons (H-2, H-6) |

| ~ 3.85 | Singlet (s) | 9H | Methoxy protons (-OCH₃) |

| ~ 3.75 | Triplet (t) | 2H | Methylene protons (-CH₂-OH) |

| ~ 2.75 | Triplet (t) | 2H | Methylene protons (Ar-CH₂-) |

| Variable | Singlet (s, broad) | 1H | Hydroxyl proton (-OH) |

Note: The chemical shift of the hydroxyl proton is variable and depends on the solvent and concentration. The signal can be confirmed by a D₂O exchange experiment, where the peak disappears.[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 153 | Aromatic Carbon (C-3, C-5) |

| ~ 137 | Aromatic Carbon (C-4) |

| ~ 132 | Aromatic Carbon (C-1) |

| ~ 105 | Aromatic Carbon (C-2, C-6) |

| ~ 63 | Methylene Carbon (-CH₂-OH) |

| ~ 60 | Methoxy Carbon (-OCH₃ at C-4) |

| ~ 56 | Methoxy Carbon (-OCH₃ at C-3, C-5) |

| ~ 39 | Methylene Carbon (Ar-CH₂-) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400-3300 | Strong, Broad | O-H stretch (hydroxyl group) |

| ~ 3000-2850 | Medium | C-H stretch (aliphatic) |

| ~ 1600, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |

| ~ 1250, ~1120 | Strong | C-O stretch (aryl ether and alcohol) |

Applications in Drug Development: A Key Precursor to Combretastatin Analogues

2-(3,4,5-Trimethoxyphenyl)ethanol is a valuable synthon in medicinal chemistry, most notably as a precursor for the synthesis of combretastatin analogues. Combretastatin A-4 is a natural product that exhibits potent anticancer activity by inhibiting tubulin polymerization, a critical process for cell division.[3]

Authoritative Grounding & Mechanistic Insight: The 3,4,5-trimethoxyphenyl moiety is a crucial pharmacophore that binds to the colchicine-binding site on β-tubulin, leading to the destabilization of microtubules, cell cycle arrest in the G2/M phase, and subsequent apoptosis of cancer cells.[3] However, the clinical utility of natural combretastatin A-4 is hampered by its poor water solubility and isomerization from the active cis-stilbene to the inactive trans-stilbene.

This has driven extensive research into the development of analogues with improved pharmacokinetic properties. 2-(3,4,5-Trimethoxyphenyl)ethanol serves as a key starting material to construct the "A-ring" of these novel anticancer agents. The hydroxyl group can be readily converted into a leaving group (e.g., a halide or tosylate) for subsequent coupling reactions to build the rest of the molecule.

Caption: Role in Combretastatin Analogue Synthesis.

Conclusion

2-(3,4,5-Trimethoxyphenyl)ethanol is a molecule of significant interest to the scientific and drug development communities. Its straightforward synthesis and the critical role of its trimethoxyphenyl moiety in targeting tubulin make it an indispensable tool in the rational design of novel and more effective anticancer therapies. This guide has provided the foundational knowledge required for its synthesis, characterization, and strategic application in medicinal chemistry.

References

-

PubChem Compound Summary for CID 10584643, 3,4,5-Trimethoxyphenethyl alcohol. National Center for Biotechnology Information. [Link]

-

A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors. UCL Discovery. [Link]

-

2-(3,4,5-Trimethoxyphenyl)ethanol | CAS 37785-48-1. Dalton Research Molecules. [Link]

-

Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Institutes of Health. [Link]

-

ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

-

C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]

-

17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

-

Reduction of Acid Chlorides with LiAlH4. YouTube. [Link]

-

FTIR spectrum of pure ethanol. ResearchGate. [Link]

Sources

- 1. EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]

- 2. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The 3,4,5-Trimethoxyphenyl Moiety: A Privileged Scaffold from Nature's Arsenal

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4,5-trimethoxyphenyl (TMP) moiety is a cornerstone structural motif in medicinal chemistry, recognized for its prevalence in a multitude of biologically active natural products.[1][2] This fragment is particularly crucial for the activity of numerous antitubulin agents, a highly successful class of antimitotic compounds used in cancer chemotherapy.[1][2] Its unique electronic and steric properties confer potent and diverse pharmacological activities, ranging from anticancer and antimicrobial to central nervous system effects.[3][4] This technical guide provides a comprehensive overview of the natural sources of TMP compounds, delves into their biosynthetic origins, outlines robust methodologies for their extraction and isolation, and explores their significant biological activities. This document is intended to serve as a foundational resource for researchers engaged in natural product discovery, medicinal chemistry, and the development of novel therapeutics.

The Significance of the 3,4,5-Trimethoxyphenyl Scaffold

The TMP ring is a key pharmacophore found in many natural products that exhibit potent biological activities. Its three methoxy groups, positioned symmetrically on the phenyl ring, create a distinct electronic and conformational profile. This substitution pattern is critical for interactions with various biological targets, most notably the colchicine binding site on β-tubulin, which disrupts microtubule dynamics and leads to mitotic arrest in cancer cells.[1][2] Beyond its well-documented role in antitubulin agents, the TMP scaffold is a versatile building block found in compounds with antifungal, anti-inflammatory, and trypanocidal properties, making it a high-priority target for natural product screening and synthetic derivatization.[5][6][7]

Natural Occurrence of 3,4,5-Trimethoxyphenyl Compounds

TMP compounds are distributed across various domains of life, with a significant presence in the plant kingdom. While less common, they have also been identified in fungi and marine organisms.

Plant Kingdom: The Primary Reservoir

Plants are the most prolific source of TMP derivatives, which are often found in essential oils, resins, and extracts.[8] These compounds span several chemical classes, including simple benzaldehydes, cinnamic acids, flavonoids, and phenols.

Table 1: Selected Plant-Derived 3,4,5-Trimethoxyphenyl Compounds and Their Sources

| Compound Class | Specific Compound | Plant Source(s) | Family | Plant Part(s) | Reference(s) |

|---|---|---|---|---|---|

| Aromatic Aldehydes | 3,4,5-Trimethoxybenzaldehyde | Zanthoxylum ailanthoides, Acorus calamus, Cassia grandis, Piper solmsianum | Rutaceae, Acoraceae, Fabaceae, Piperaceae | Not specified, Rhizome, Leaves, Fruit | [8] |

| Phenols | 3,4,5-Trimethoxyphenol | Diospyros eriantha, Tarenna attenuata | Ebenaceae, Rubiaceae | Not specified | [9] |

| Cinnamic Acids | 3,4,5-Trimethoxycinnamic acid (TMCA) | Polygala tenuifolia | Polygalaceae | Root | [3] |

| Phenylpropanoids | Piplartine (Piperlongumine) | Piper species | Piperaceae | Not specified | [5] |

| Flavonoids | 3',4',5'-Trimethoxyflavone | Primula veris, Centaurea scoparia | Primulaceae, Asteraceae | Leaves | [10] |

| Glycosides | 3,4,5-Trimethoxyphenyl beta-D-glucopyranoside | Betula platyphylla, Walsura robusta | Betulaceae, Meliaceae | Not specified | [11] |

| Aromatic Toluene Derivatives | 3,4,5-Trimethoxytoluene | Aristolochia clematitis | Aristolochiaceae | Not specified |[12] |

Fungal and Marine Sources

While plants are the primary source, the search for novel bioactive compounds has led to the identification of TMP derivatives in other organisms. Ligninolytic basidiomycetes (fungi) have been shown to produce halogenated TMP derivatives like drosophilin A methyl ether (tetrachloro-1,4-dimethoxybenzene), suggesting a role in ecological competition.[13] The marine environment, a vast reservoir of chemical diversity, also yields unique TMP compounds.[14][15] Organisms such as sponges, tunicates, and corals produce a variety of metabolites, some of which may contain the TMP scaffold, often as part of more complex molecular architectures designed to function in extreme environments.[15][16]

Biosynthesis: The Phenylpropanoid Pathway

The biosynthesis of the majority of plant-derived TMP compounds originates from the phenylpropanoid pathway, a critical route for the production of a vast array of secondary metabolites.[8] The pathway begins with the amino acid phenylalanine.

The specific enzymatic steps leading directly to the 3,4,5-trimethoxy substitution pattern often involve a gallic acid (3,4,5-trihydroxybenzoic acid) intermediate, which itself is derived from the shikimate pathway.[8] The key transformation is the sequential methylation of the hydroxyl groups by S-adenosyl methionine (SAM)-dependent O-methyltransferases (OMTs). Subsequent enzymatic modifications, such as reduction of the carboxylic acid, can then yield aldehydes like 3,4,5-trimethoxybenzaldehyde.[8]

Caption: Plausible biosynthetic route to 3,4,5-trimethoxyphenyl compounds.

Extraction and Isolation: A Technical Workflow

The successful isolation of TMP compounds from natural matrices requires a systematic approach that considers the physicochemical properties of the target molecules.[17][18] The choice of solvent and chromatographic technique is paramount for achieving high purity and yield.

General Principles

Extraction is the critical first step to liberate the desired compounds from the raw plant, fungal, or marine biomass.[17] The polarity of the TMP scaffold is moderate, and the specific functional groups on the parent molecule will dictate the optimal extraction solvent.

-

Solvent Selection: For moderately polar TMP compounds like benzaldehydes and simple phenols, solvents such as methanol, ethanol, ethyl acetate, or dichloromethane are effective.[8][17] A sequential extraction protocol, starting with a non-polar solvent (e.g., hexane) to remove lipids and chlorophyll, followed by solvents of increasing polarity, can effectively fractionate the extract and enrich the target compound.[17]

-

Modern Techniques: While conventional methods like maceration and Soxhlet extraction are widely used, modern techniques offer significant advantages.[18] Supercritical Fluid Extraction (SFE) with CO2 is a green alternative, while Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) can reduce extraction times and solvent consumption.[17] For volatile TMP compounds found in essential oils, hydrodistillation remains the standard method.[8]

Experimental Protocol: General Workflow for Isolation

This protocol provides a generalized, self-validating workflow for the extraction and isolation of a target TMP compound from a dried, powdered plant matrix.

Step 1: Raw Material Preparation

-

Sourcing: Obtain authenticated plant material (e.g., rhizomes of Acorus calamus).

-

Processing: Wash the material to remove debris, then dry thoroughly in a shaded, well-ventilated area or using a lyophilizer to prevent degradation of thermolabile compounds.

-

Grinding: Mill the dried material into a fine powder (e.g., 40-60 mesh) to maximize the surface area for efficient solvent penetration.[17]

Step 2: Solvent Extraction

-

De-fatting (Optional): Macerate the powdered material in n-hexane (1:10 w/v) for 24 hours with agitation. Filter and discard the hexane extract. This step is crucial for removing non-polar constituents that can interfere with subsequent chromatographic separation.

-

Primary Extraction: Submerge the de-fatted plant material in methanol or ethyl acetate (1:10 w/v). Perform the extraction using an ultrasonic bath (40 kHz, 30°C) for 60 minutes.

-

Filtration & Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process twice more on the plant residue to ensure exhaustive extraction. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude extract.

Step 3: Chromatographic Purification

-

Column Chromatography (Initial Fractionation):

-

Adsorb the crude extract onto a small amount of silica gel (60-120 mesh).

-

Load the adsorbed sample onto a larger silica gel column packed in a non-polar solvent (e.g., hexane).

-

Elute the column with a gradient solvent system of increasing polarity, such as hexane-ethyl acetate (from 100:0 to 0:100), followed by ethyl acetate-methanol.

-

Collect fractions (e.g., 20 mL each) and monitor them by Thin-Layer Chromatography (TLC) using an appropriate mobile phase and visualization agent (e.g., UV light at 254 nm, vanillin-sulfuric acid spray).

-

-

Preparative HPLC (High-Purity Isolation):

-

Pool the fractions containing the target compound (as identified by TLC).

-

Subject the pooled, concentrated fraction to preparative High-Performance Liquid Chromatography (HPLC).[18]

-

Typical Conditions: C18 column; mobile phase of methanol:water or acetonitrile:water gradient; detection at a relevant wavelength (e.g., 254 nm or 280 nm).

-

Collect the peak corresponding to the pure compound.

-

Step 4: Structural Elucidation and Quantification

-

Purity Check: Confirm the purity of the isolated compound using analytical HPLC.

-

Structure Confirmation: Elucidate the chemical structure using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC) and Mass Spectrometry (MS).

-

Quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable techniques for quantifying the concentration of the target compound in the initial extract.[8]

Caption: General workflow for the extraction and isolation of natural products.

Biological Activities and Therapeutic Potential

The TMP scaffold is a privileged structure in drug discovery due to its association with a wide range of pharmacological activities.[3]

Table 2: Pharmacological Activities of Natural and Synthetic TMP Analogs

| Activity | Compound(s) / Class | Mechanism of Action / Notes | Reference(s) |

|---|---|---|---|

| Anticancer / Antimitotic | Podophyllotoxin, Combretastatin A-4 | Binds to the colchicine site on β-tubulin, inhibiting microtubule polymerization. | [1][2][4] |

| Anticancer | Chalcones with TMP motif | Selectively inhibits oncogenic K-Ras signaling by dissociating it from the plasma membrane. | [19] |

| Antifungal | 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene (TMPN) | Fungicidal against a broad range of fungi, including drug-resistant strains. | [7] |

| Antifungal | 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole derivatives | Inhibit mycelial growth against various fungi. | [6] |

| Antiparasitic | Piplartine-inspired esters | Exhibit trypanocidal activity against Trypanosoma cruzi via induction of oxidative stress. | [5] |

| Central Nervous System | 3,4,5-Trimethoxycinnamic acid (TMCA) | Shows anticonvulsant and sedative activity, potentially acting as a GABA-A receptor agonist. |[3] |

The potent antitubulin activity of many TMP-containing natural products has made this scaffold a focal point for the development of new anticancer agents.[1][4][20] Furthermore, synthetic modifications of the TMP core have yielded derivatives with enhanced potency and novel mechanisms of action, including the inhibition of multiple oncogenic kinases and the circumvention of multidrug resistance in cancer cells.[3][20] The broad spectrum of activity underscores the immense potential of this natural scaffold in addressing diverse therapeutic challenges.

Conclusion

The 3,4,5-trimethoxyphenyl moiety is a high-value scaffold consistently found in potent, naturally occurring bioactive compounds. Its prevalence in the plant kingdom, coupled with its well-defined biosynthetic origins via the phenylpropanoid pathway, makes it an attractive target for natural product isolation and bio-prospecting. The methodologies for extraction and purification are well-established, allowing for the efficient isolation of these compounds for further study. The diverse and clinically relevant biological activities, particularly in oncology, ensure that both naturally sourced and synthetically inspired TMP compounds will remain a critical area of focus for drug discovery and development professionals.

References

-

Title: Natural antitubulin agents: Importance of 3,4,5-trimethoxyphenyl fragment Source: ResearchGate URL: [Link]

-

Title: 3,4,5-Trimethoxyphenol | C9H12O4 Source: PubChem URL: [Link]

-

Title: Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives Source: PubMed Central URL: [Link]

-

Title: Natural antitubulin agents: importance of 3,4,5-trimethoxyphenyl fragment Source: PubMed URL: [Link]

-

Title: Natural products hybrids: 3,5,4'-Trimethoxystilbene-5,6,7-trimethoxyflavone chimeric analogs as potential cytotoxic agents against diverse human cancer cells Source: ResearchGate URL: [Link]

-

Title: Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents Source: NIH URL: [Link]

-

Title: Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation Source: MDPI URL: [Link]

-

Title: Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole... Source: PubMed URL: [Link]

-

Title: Antifungal and cancer cell growth inhibitory activities of 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene Source: PubMed URL: [Link]

-

Title: Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling Source: NIH URL: [Link]

-